molecular formula C10H21NO2 B12748085 1-((1,1-Dimethylethyl)amino)-3-(2-propenyloxy)-2-propanol CAS No. 80762-83-0

1-((1,1-Dimethylethyl)amino)-3-(2-propenyloxy)-2-propanol

Cat. No.: B12748085
CAS No.: 80762-83-0
M. Wt: 187.28 g/mol
InChI Key: MOTPIDRZRRVUBP-UHFFFAOYSA-N
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Description

1-((1,1-Dimethylethyl)amino)-3-(2-propenyloxy)-2-propanol is a chemical compound with a complex structure It is characterized by the presence of a tert-butylamino group, a propenyloxy group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1,1-Dimethylethyl)amino)-3-(2-propenyloxy)-2-propanol typically involves multiple steps. One common method includes the reaction of 1,1-dimethylethylamine with an appropriate epoxide, such as glycidol, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the epoxide ring and the subsequent formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-((1,1-Dimethylethyl)amino)-3-(2-propenyloxy)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propenyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((1,1-Dimethylethyl)amino)-3-(2-propenyloxy)-2-propanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-((1,1-Dimethylethyl)amino)-3-(2-propenyloxy)-2-propanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1,1-Dimethylethyl)amino)-2-propanol
  • 3-(2-Propenyloxy)-2-propanol
  • 1-((1,1-Dimethylethyl)amino)-3-propanol

Uniqueness

1-((1,1-Dimethylethyl)amino)-3-(2-propenyloxy)-2-propanol is unique due to the presence of both a tert-butylamino group and a propenyloxy group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

80762-83-0

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

1-(tert-butylamino)-3-prop-2-enoxypropan-2-ol

InChI

InChI=1S/C10H21NO2/c1-5-6-13-8-9(12)7-11-10(2,3)4/h5,9,11-12H,1,6-8H2,2-4H3

InChI Key

MOTPIDRZRRVUBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COCC=C)O

Origin of Product

United States

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